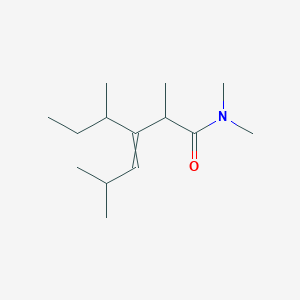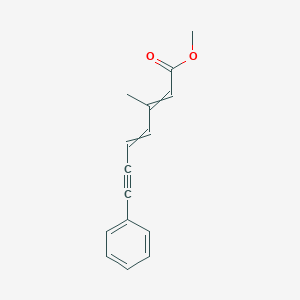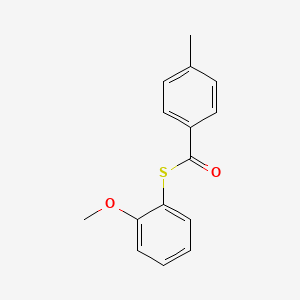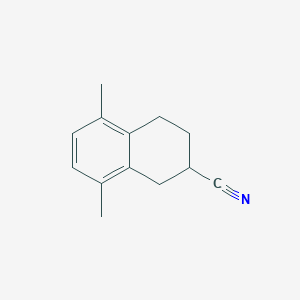
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide is an organic compound characterized by its unique structure, which includes a butan-2-yl group and a hex-3-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide typically involves the reaction of butan-2-ylamine with a suitable hex-3-enamide precursor. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-2-enamide: Similar structure but with a different position of the double bond.
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-4-enamide: Another isomer with the double bond at a different position.
3-(Butan-2-yl)-N,N,2,5-tetramethylhexane: Lacks the double bond, making it a saturated analog.
Uniqueness
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
922177-57-9 |
|---|---|
分子式 |
C14H27NO |
分子量 |
225.37 g/mol |
IUPAC名 |
3-butan-2-yl-N,N,2,5-tetramethylhex-3-enamide |
InChI |
InChI=1S/C14H27NO/c1-8-11(4)13(9-10(2)3)12(5)14(16)15(6)7/h9-12H,8H2,1-7H3 |
InChIキー |
YIKDZFRQBVKTIR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=CC(C)C)C(C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)


![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)





![Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B14197065.png)

![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14197075.png)
